H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine (Ala), is attached to the resin.
Deprotection and Coupling: The amino group of the anchored amino acid is deprotected, and the next amino acid, serine (Ser), is coupled using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (threonine (Thr), asparagine (Asn), tyrosine (Tyr)).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate) are used.
Major Products
The major products formed from these reactions depend on the specific modifications. For example, oxidation of tyrosine results in dityrosine, while substitution reactions yield peptide analogs with altered sequences .
Scientific Research Applications
H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in inhibiting HIV infection by blocking the CD4 receptor.
Medicine: Explored as a potential therapeutic agent for HIV/AIDS treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The primary mechanism of action of H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA involves its interaction with the CD4 receptor on T-cells. By binding to this receptor, the peptide prevents the HIV virus from attaching and entering the cells, thereby inhibiting infection. This interaction disrupts the virus’s ability to replicate and spread within the host .
Comparison with Similar Compounds
Similar Compounds
Peptide T analogs: Variants of the original peptide with slight modifications in the amino acid sequence.
Other HIV inhibitors: Compounds like enfuvirtide, which also target the viral entry process.
Uniqueness
H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH.TFA is unique due to its specific sequence derived from the HIV envelope protein gp120. This sequence allows it to effectively block the CD4 receptor, a critical step in preventing HIV infection. Its potential therapeutic applications and relatively simple synthesis make it a valuable compound in HIV research and treatment .
Properties
Molecular Formula |
C37H56F3N9O18 |
---|---|
Molecular Weight |
971.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
InChI Key |
KECACQNLYDHUJS-ZBMRRKLOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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